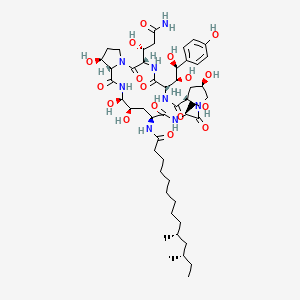

2-L-Serinepneumocandin B0

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-L-Serinepneumocandin B0 is a lipohexapeptide compound produced by the fungus Glarea lozoyensis. It is composed of a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core. This compound is a precursor to caspofungin, a semi-synthetic derivative used as an antifungal agent. Caspofungin is the first member of the echinocandins family approved by the FDA for the treatment of fungal infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-L-Serinepneumocandin B0 is primarily produced through microbial fermentation. The fungus Glarea lozoyensis is cultivated under specific conditions to optimize the yield of the compound. The fermentation process involves the addition of lactic acid, mannitol, or gamma-aminobutyric acid to enhance production levels .

Industrial Production Methods: Industrial production of this compound involves extensive mutation and medium optimization to achieve high yields. The fermentation process is divided into three phases: lag phase (0–120 hours), logarithmic phase (120–360 hours), and stationary phase (360–456 hours). The production level can reach up to 4500 mg/L under optimal conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-L-Serinepneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties.

Common Reagents and Conditions: Common reagents used in these reactions include acetyl-CoA, NADPH, pyruvate, α-ketoglutaric acid, lactate, and unsaturated fatty acids. These reagents play crucial roles in the biosynthesis and modification of the compound .

Major Products Formed: The major product formed from these reactions is caspofungin, a potent antifungal agent. Caspofungin inhibits the synthesis of β-1,3-D-glucan, a vital component of fungal cell walls, leading to osmotic instability and cell lysis .

Wissenschaftliche Forschungsanwendungen

2-L-Serinepneumocandin B0 has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a precursor for synthesizing caspofungin and other echinocandin derivatives. These compounds are valuable for studying the structure-activity relationship of antifungal agents .

Biology: In biology, this compound is used to study the biosynthesis of lipohexapeptides and the metabolic pathways involved in their production. It also serves as a model compound for investigating the regulation of membrane permeability and feedback inhibition in fungi .

Medicine: In medicine, the compound is crucial for developing antifungal therapies. Caspofungin, derived from this compound, is used to treat invasive aspergillosis and other fungal infections resistant to conventional therapies .

Industry: In the pharmaceutical industry, this compound is used for large-scale production of caspofungin. The compound’s production process has been optimized to achieve high yields and reduce industrial costs .

Wirkmechanismus

2-L-Serinepneumocandin B0 exerts its effects by inhibiting the enzyme β-1,3-D-glucan synthase, which is essential for the synthesis of β-1,3-D-glucan in fungal cell walls. This inhibition leads to the depletion of the glucan polymer, causing osmotic instability and cell lysis in fungi. The compound’s molecular targets include the β-1,3-D-glucan synthase enzyme complex .

Vergleich Mit ähnlichen Verbindungen

- Pneumocandin B0

- Hydroxy Echinocandin

- Caspofungin

Comparison: 2-L-Serinepneumocandin B0 is unique due to its specific side chain and hexapeptide core, which contribute to its potent antifungal properties. Compared to other similar compounds, it has a higher yield and better efficacy in inhibiting β-1,3-D-glucan synthesis. Caspofungin, derived from this compound, is the first echinocandin approved for clinical use, highlighting its significance in antifungal therapy .

Eigenschaften

Molekularformel |

C49H78N8O17 |

|---|---|

Molekulargewicht |

1051.2 g/mol |

IUPAC-Name |

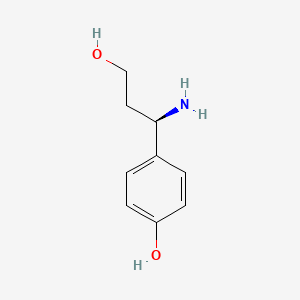

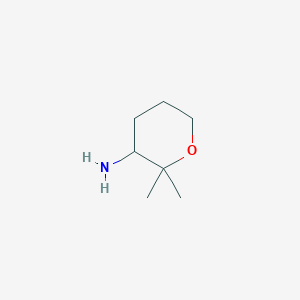

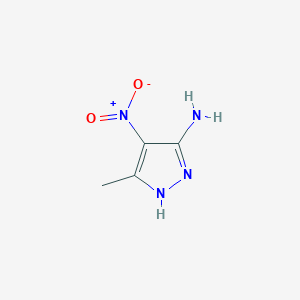

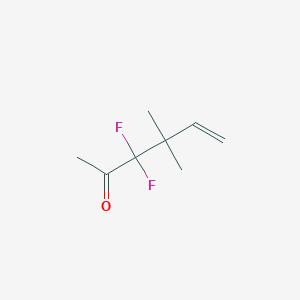

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C49H78N8O17/c1-4-25(2)19-26(3)11-9-7-5-6-8-10-12-37(65)51-30-21-35(63)45(70)55-47(72)40-33(61)17-18-56(40)49(74)38(34(62)22-36(50)64)53-46(71)39(42(67)41(66)27-13-15-28(59)16-14-27)54-44(69)32-20-29(60)23-57(32)48(73)31(24-58)52-43(30)68/h13-16,25-26,29-35,38-42,45,58-63,66-67,70H,4-12,17-24H2,1-3H3,(H2,50,64)(H,51,65)(H,52,68)(H,53,71)(H,54,69)(H,55,72)/t25-,26+,29+,30-,31-,32-,33-,34+,35+,38-,39-,40-,41-,42-,45+/m0/s1 |

InChI-Schlüssel |

WQHSITYGGUJQGC-DRAFKXPCSA-N |

Isomerische SMILES |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O |

Kanonische SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)

![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)